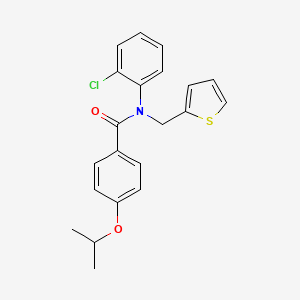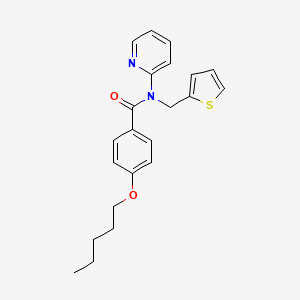![molecular formula C20H21N3O4S2 B11351925 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11351925.png)
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, a thiophene ring, and an oxazole ring, making it an interesting subject for scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and appropriate carbon precursors.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amide and a carbonyl compound under acidic or basic conditions.
Coupling Reactions: The final compound can be obtained by coupling the synthesized intermediates using reagents such as coupling agents (e.g., EDC, DCC) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and carboxamide groups, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Chemical Research: The compound can be used as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific proteins or enzymes, inhibiting their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties that differentiate it from similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C20H21N3O4S2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-4-2-10-23(13-14)29(25,26)16-8-6-15(7-9-16)21-20(24)17-12-18(27-22-17)19-5-3-11-28-19/h3,5-9,11-12,14H,2,4,10,13H2,1H3,(H,21,24) |
InChI Key |
LFWYHRBGYJFCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11351855.png)


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11351876.png)
![N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B11351880.png)
![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11351885.png)
![2-[1-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11351887.png)
![3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11351892.png)
![N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11351910.png)
![5-ethyl-3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11351913.png)
![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11351915.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11351917.png)
